Cas no 106288-50-0 (D-Streptamine,O-2-amino-2-deoxy-a-D-glucopyranosyl-(1®4)-O-[O-2,6-diamino-2,6-dideoxy-b-L-idopyranosyl-(1®3)-b-D-ribofuranosyl-(1®5)]-2-deoxy-N3-methyl- (9CI))

D-Streptamine,O-2-amino-2-deoxy-a-D-glucopyranosyl-(1®4)-O-[O-2,6-diamino-2,6-dideoxy-b-L-idopyranosyl-(1®3)-b-D-ribofuranosyl-(1®5)]-2-deoxy-N3-methyl- (9CI) structure
106288-50-0 structure
Productnaam:D-Streptamine,O-2-amino-2-deoxy-a-D-glucopyranosyl-(1®4)-O-[O-2,6-diamino-2,6-dideoxy-b-L-idopyranosyl-(1®3)-b-D-ribofuranosyl-(1®5)]-2-deoxy-N3-methyl- (9CI)
CAS-nummer:106288-50-0
MF:C24H47N5O14
MW:629.655087709427
CID:218615
PubChem ID:129587

D-Streptamine,O-2-amino-2-deoxy-a-D-glucopyranosyl-(1®4)-O-[O-2,6-diamino-2,6-dideoxy-b-L-idopyranosyl-(1®3)-b-D-ribofuranosyl-(1®5)]-2-deoxy-N3-methyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 3-N-methylparomomycin I
    • 5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol
    • 3)-b-D-ribofuranosyl-(1&reg
    • 4-amino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxy-6-(methylamino)cyclohexyl 2-amino-2-deoxyhexopyranoside
    • 5)]-2-deoxy-N3-methyl- (9CI)
    • 106288-50-0
    • DTXSID70909975
    • D-Streptamine,O-2-amino-2-deoxy-a-D-glucopyranosyl-(1®4)-O-[O-2,6-diamino-2,6-dideoxy-b-L-idopyranosyl-(1®3)-b-D-ribofuranosyl-(1®5)]-2-deoxy-N3-methyl- (9CI)
    • Inchi: InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3
    • InChI-sleutel: IXVXCXPQRNEULP-UHFFFAOYSA-N
    • LACHT: NCC1OC(OC2C(CO)OC(OC3C(O)C(N)CC(NC)C3OC3OC(CO)C(O)C(O)C3N)C2O)C(N)C(O)C1O

Berekende eigenschappen

  • Exacte massa: 629.31211
  • Monoisotopische massa: 629.31195119g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 10
  • Complexiteit: 886
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 19
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -8.2
  • Topologisch pooloppervlak: 333Ų

Experimentele eigenschappen

  • PSA: 333.33

Artikelen aanbevelen

Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd